2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
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Description
2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a useful research compound. Its molecular formula is C19H26N4O4 and its molecular weight is 374.441. The purity is usually 95%.
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Scientific Research Applications
Orthogonal Protection Strategy for Synthesis
A study highlights an orthogonal protection strategy for synthesizing 2-substituted piperazines, utilizing tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones derived from bis-carbamate protected piperazine-2-carboxylic acids. This method allows for the preparation of various 2-substituted piperazines, demonstrating the compound's utility in complex organic synthesis processes (R. Clark, D. Elbaum, 2007).
Heterocyclic Derivative Syntheses
Another study presents the synthesis of heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline, via palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This synthesis approach underlines the compound's relevance in creating diverse heterocyclic structures, crucial for developing new materials and pharmaceuticals (A. Bacchi, M. Costa, et al., 2005).
Preparation of N-orthogonally Diprotected Hydrazino Acids
Research into the electrophilic amination of amino acids with N-Boc-oxaziridines for the efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives showcases the compound's application in synthesizing novel amino acid derivatives. This process is significant for peptide chemistry and drug development (Jean-Christophe Hannachi, J. Vidal, et al., 2004).
Marbofloxacin Structural Analysis
A study on Marbofloxacin, a compound with a similar structural framework, discusses its molecular structure and hydrogen bonding, providing insights into the structural analysis of complex organic molecules. This research is pertinent for understanding the molecular interactions and stability of pharmaceutical compounds (Jin Shen, J. Qian, et al., 2012).
Properties
IUPAC Name |
2-[1-oxo-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]propan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-13(23-17(24)12-14-4-2-5-15(14)20-23)18(25)21-7-9-22(10-8-21)19(26)16-6-3-11-27-16/h12-13,16H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHADNQKLGNIRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2CCCO2)N3C(=O)C=C4CCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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